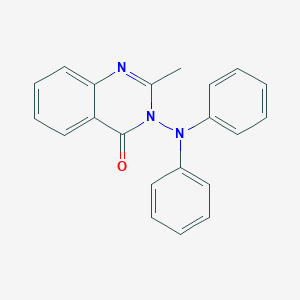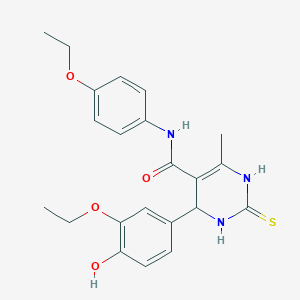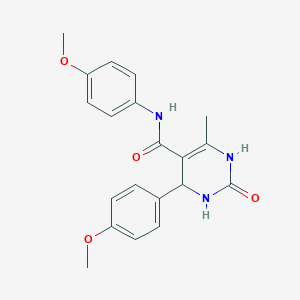![molecular formula C17H19NO3S2 B376312 ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 309286-80-4](/img/structure/B376312.png)
ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C₁₇H₁₉NO₃S₂. This compound is known for its unique structure, which includes a thiophene ring substituted with ethyl, dimethyl, and phenylsulfanyl groups. It has applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the ethyl, dimethyl, and phenylsulfanyl groups. These reactions often require specific catalysts and conditions to ensure selectivity and yield.
Acetylation and Amination: The final steps involve acetylation and amination to introduce the acetyl and amino groups, respectively. These reactions are typically carried out under controlled temperatures and with the use of reagents such as acetic anhydride and ammonia.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, each of which has its own set of applications in organic synthesis and medicinal chemistry.
科学研究应用
ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to cell signaling and gene expression, particularly in the context of its ability to inhibit nonsense-mediated mRNA decay.
作用机制
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it inhibits nonsense-mediated mRNA decay by stabilizing premature termination codon-mutated mRNA . This action enhances the stability of certain mRNA molecules, thereby influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- Ethyl 2-{[(phenylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Methyl 4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit nonsense-mediated mRNA decay sets it apart from other similar compounds, making it a valuable tool in genetic and biochemical research.
属性
CAS 编号 |
309286-80-4 |
|---|---|
分子式 |
C17H19NO3S2 |
分子量 |
349.5g/mol |
IUPAC 名称 |
ethyl 4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO3S2/c1-4-21-17(20)15-11(2)12(3)23-16(15)18-14(19)10-22-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19) |
InChI 键 |
RHGKMOQEQVQATP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-phenyl-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine](/img/structure/B376229.png)
![1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE](/img/structure/B376230.png)
![2-(1-Naphthyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B376234.png)








![4-(2,4-Dichlorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B376249.png)


